Cas no 1461705-40-7 (2-methanesulfonylpyrimidine-5-thiol)

2-methanesulfonylpyrimidine-5-thiol 化学的及び物理的性質
名前と識別子
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- 5-Pyrimidinethiol, 2-(methylsulfonyl)-
- 2-methanesulfonylpyrimidine-5-thiol
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- インチ: 1S/C5H6N2O2S2/c1-11(8,9)5-6-2-4(10)3-7-5/h2-3,10H,1H3
- InChIKey: SIPJPMJIBCTVOU-UHFFFAOYSA-N
- ほほえんだ: C1(S(C)(=O)=O)=NC=C(S)C=N1
2-methanesulfonylpyrimidine-5-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-135698-2.5g |
2-methanesulfonylpyrimidine-5-thiol |
1461705-40-7 | 2.5g |
$2295.0 | 2023-06-08 | ||
Enamine | EN300-135698-10.0g |
2-methanesulfonylpyrimidine-5-thiol |
1461705-40-7 | 10g |
$5037.0 | 2023-06-08 | ||
Enamine | EN300-135698-0.05g |
2-methanesulfonylpyrimidine-5-thiol |
1461705-40-7 | 0.05g |
$983.0 | 2023-06-08 | ||
Enamine | EN300-135698-500mg |
2-methanesulfonylpyrimidine-5-thiol |
1461705-40-7 | 500mg |
$1124.0 | 2023-09-30 | ||
Enamine | EN300-135698-1000mg |
2-methanesulfonylpyrimidine-5-thiol |
1461705-40-7 | 1000mg |
$1172.0 | 2023-09-30 | ||
Enamine | EN300-135698-5.0g |
2-methanesulfonylpyrimidine-5-thiol |
1461705-40-7 | 5g |
$3396.0 | 2023-06-08 | ||
Enamine | EN300-135698-0.1g |
2-methanesulfonylpyrimidine-5-thiol |
1461705-40-7 | 0.1g |
$1031.0 | 2023-06-08 | ||
Enamine | EN300-135698-5000mg |
2-methanesulfonylpyrimidine-5-thiol |
1461705-40-7 | 5000mg |
$3396.0 | 2023-09-30 | ||
Enamine | EN300-135698-1.0g |
2-methanesulfonylpyrimidine-5-thiol |
1461705-40-7 | 1g |
$1172.0 | 2023-06-08 | ||
Enamine | EN300-135698-0.25g |
2-methanesulfonylpyrimidine-5-thiol |
1461705-40-7 | 0.25g |
$1078.0 | 2023-06-08 |
2-methanesulfonylpyrimidine-5-thiol 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
2-methanesulfonylpyrimidine-5-thiolに関する追加情報
Introduction to 2-Methanesulfonylpyrimidine-5-Thiol (CAS No. 1461705-40-7)
2-Methanesulfonylpyrimidine-5-thiol, also known by its CAS number 1461705-40-7, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound has garnered attention due to its unique chemical structure and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-methanesulfonylpyrimidine-5-thiol consists of a pyrimidine ring with a methanesulfonyl group attached at the 2-position and a thiol group at the 5-position. The presence of these functional groups imparts distinct properties to the molecule, including its reactivity and potential interactions with biological targets. The thiol group, in particular, is known for its ability to form disulfide bonds, which can play a crucial role in protein folding and stability.
Recent studies have explored the potential of 2-methanesulfonylpyrimidine-5-thiol in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that 2-methanesulfonylpyrimidine-5-thiol exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 2-methanesulfonylpyrimidine-5-thiol has also shown potential as an antioxidant. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. A study published in the Free Radical Biology and Medicine demonstrated that 2-methanesulfonylpyrimidine-5-thiol effectively scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. This antioxidant activity could be harnessed to develop novel therapeutic strategies for conditions characterized by oxidative stress.
In addition to its anti-inflammatory and antioxidant properties, 2-methanesulfonylpyrimidine-5-thiol has been investigated for its potential as an antiviral agent. A recent study published in the Virology Journal reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza virus and Zika virus. The mechanism of action involves inhibition of viral replication by interfering with key viral enzymes. These findings suggest that 2-methanesulfonylpyrimidine-5-thiol could be further developed as a broad-spectrum antiviral agent.
The pharmacokinetic properties of 2-methanesulfonylpyrimidine-5-thiol have also been studied to assess its suitability as a drug candidate. Research has shown that this compound has favorable absorption, distribution, metabolism, excretion (ADME) properties, which are essential for effective drug delivery. In preclinical studies, it demonstrated good oral bioavailability and low toxicity, making it a promising candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-methanesulfonylpyrimidine-5-thiol in various therapeutic applications. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 2-methanesulfonylpyrimidine-5-thiol (CAS No. 1461705-40-7) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutics targeting inflammatory diseases, oxidative stress-related conditions, and viral infections. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in clinical practice.
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